molecular formula C4H6Br2 B2583220 Rel-(1R,2R)-1,2-dibromocyclobutane CAS No. 807630-92-8

Rel-(1R,2R)-1,2-dibromocyclobutane

Cat. No.: B2583220
CAS No.: 807630-92-8
M. Wt: 213.9
InChI Key: LGAGUISFTUGUHO-QWWZWVQMSA-N
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Description

Rel-(1R,2R)-1,2-dibromocyclobutane is a stereoisomer of 1,2-dibromocyclobutane, a compound characterized by a cyclobutane ring with two bromine atoms attached to adjacent carbon atoms. This compound is notable for its chiral centers, making it an interesting subject in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-(1R,2R)-1,2-dibromocyclobutane can be synthesized through the bromination of cyclobutene. The reaction typically involves the addition of bromine (Br₂) to cyclobutene in an inert solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-1,2-dibromocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Zinc (Zn) in acetic acid (CH₃COOH).

Major Products

    Substitution: Formation of cyclobutanol or cyclobutylamines.

    Elimination: Formation of cyclobutene.

    Reduction: Formation of cyclobutane.

Scientific Research Applications

Rel-(1R,2R)-1,2-dibromocyclobutane is used in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: Studying the effects of chirality on biological activity.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-1,2-dibromocyclobutane involves its interaction with nucleophiles and bases, leading to substitution and elimination reactions. The compound’s chiral centers play a crucial role in determining the stereochemistry of the reaction products.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1S,2S)-1,2-dibromocyclobutane: The enantiomer of Rel-(1R,2R)-1,2-dibromocyclobutane.

    1,2-dichlorocyclobutane: Similar structure but with chlorine atoms instead of bromine.

    1,2-diiodocyclobutane: Similar structure but with iodine atoms instead of bromine.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and the stereochemistry of its reaction products. This makes it a valuable compound in stereoselective synthesis and chiral studies.

Properties

IUPAC Name

(1R,2R)-1,2-dibromocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAGUISFTUGUHO-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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